molecular formula C5H2BrClN2O2 B1525797 2-Bromo-4-chloro-5-nitropyridine CAS No. 1137475-57-0

2-Bromo-4-chloro-5-nitropyridine

Cat. No.: B1525797
CAS No.: 1137475-57-0
M. Wt: 237.44 g/mol
InChI Key: HJWNYVVSEUNNMO-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-nitropyridine is a halogenated nitropyridine derivative with the molecular formula C5H3BrClN2O2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Nitration: The compound can be synthesized through a multi-step process involving the halogenation of pyridine to introduce bromine and chlorine atoms, followed by nitration to add the nitro group.

  • Industrial Production Methods: Large-scale production typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and controlled temperature and pressure settings.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: Amino derivatives like 2-bromo-4-chloro-5-aminopyridine.

  • Substitution: A wide range of substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-chloro-5-nitropyridine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloro-5-nitropyridine

  • 2-Bromo-5-nitropyridine

  • 2-Bromo-3-chloro-4-methyl-5-nitropyridine

  • 2-Amino-5-bromo-4-chloro-3-nitropyridine

Properties

IUPAC Name

2-bromo-4-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWNYVVSEUNNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732498
Record name 2-Bromo-4-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137475-57-0
Record name 2-Bromo-4-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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